molecular formula C10H10N2O3 B11894844 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid

5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B11894844
M. Wt: 206.20 g/mol
InChI Key: AINHGCQFTANJKR-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation . The reaction conditions often involve the use of solvents like DMSO and an oxygen atmosphere to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as reductive cyclization and metal-free reactions are often optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common in modifying the indazole ring to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: This compound has shown potential in medicinal chemistry for developing drugs with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures .

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylic acid
  • 5-Methoxy-1H-indazole-3-carboxylic acid
  • 6-Methyl-1H-indazole-3-carboxylic acid

Comparison: Compared to these similar compounds, 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the indazole ring. This dual substitution can enhance its biological activity and specificity towards certain targets .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methoxy-6-methyl-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-5-3-7-6(4-8(5)15-2)9(10(13)14)12-11-7/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

AINHGCQFTANJKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=NN2)C(=O)O

Origin of Product

United States

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